3-Hydroxypropyl 3,4-difluorobenzoate
Description
3-Hydroxypropyl 3,4-difluorobenzoate (CAS: 684648-49-5) is a fluorinated benzoate ester derivative with the molecular formula C₉H₉BF₂O₂ and a molecular weight of 197.97 g/mol. Structurally, it consists of a 3,4-difluorobenzoate moiety esterified with a 3-hydroxypropyl group. This compound is also known by its alternative name, 3,4-difluorobenzoic acid-1,3-propanediol ester, reflecting its boronate ester configuration in certain syntheses .
The compound requires storage at 2–8°C to maintain stability, likely due to the sensitivity of the boronate ester linkage or the hydroxypropyl group to thermal degradation .
Properties
IUPAC Name |
3-hydroxypropyl 3,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-8-3-2-7(6-9(8)12)10(14)15-5-1-4-13/h2-3,6,13H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKRZNQJIGXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl 3,4-difluorobenzoate typically involves the esterification of 3,4-difluorobenzoic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl 3,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3-oxopropyl 3,4-difluorobenzoate.
Reduction: Formation of 3-hydroxypropyl 3,4-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of difluorobenzoates exhibit significant anticancer activity. For instance, compounds similar to 3-hydroxypropyl 3,4-difluorobenzoate have been studied for their ability to inhibit tumor cell proliferation. A study highlighted the effectiveness of fluorinated compounds in targeting specific cancer cell lines, showcasing their potential as therapeutic agents against malignancies .
Mechanism of Action
The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways implicated in cancer progression. For example, certain difluorobenzoate derivatives have been shown to inhibit the activity of proteins involved in cell cycle regulation and apoptosis .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a useful building block for synthesizing advanced polymers. Its unique chemical structure allows for the introduction of fluorine atoms into polymer chains, which can enhance properties such as thermal stability and chemical resistance. These polymers are particularly valuable in applications requiring durable materials .
Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives that require enhanced performance under extreme conditions. The incorporation of difluorobenzoate moieties can improve adhesion strength and resistance to environmental degradation .
Biochemical Applications
Enzyme Inhibition Studies
Recent studies have focused on the role of this compound in enzyme inhibition. It has been evaluated for its potential to inhibit specific enzymes that are critical in metabolic pathways associated with various diseases . This aspect opens avenues for developing new therapeutic strategies targeting metabolic disorders.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal explored the anticancer effects of difluorobenzoate derivatives on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could be developed into effective anticancer drugs. -
Polymer Development Research
Another research project focused on synthesizing new polymers using this compound as a monomer. The resulting polymers showed improved mechanical properties compared to traditional materials, indicating their potential use in high-performance applications.
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl 3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Hydroxypropyl 3,4-difluorobenzoate with structurally related phenyl difluorobenzoate esters, highlighting key physicochemical and commercial properties derived from the evidence:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Price (JPY) |
|---|---|---|---|---|---|---|
| This compound | 684648-49-5 | C₉H₉BF₂O₂ | 197.97 | N/A | 2–8°C | N/A |
| Phenyl 2,4-difluorobenzoate | 32159-52 | C₁₃H₈F₂O₂ | 234.20 | >95.0% (HPLC) | N/R | 31,500 (5g) |
| Phenyl 3,4-difluorobenzoate | 32158-52 | C₁₃H₈F₂O₂ | 234.20 | >95.0% (HPLC) | N/R | 31,500 (5g) |
| Phenyl 3,5-difluorobenzoate | 32160-52 | C₁₃H₈F₂O₂ | 234.20 | >95.0% (HPLC) | N/R | 31,500 (5g) |
Key Observations:
Structural Differences: this compound features a hydroxypropyl ester group, which introduces a polar hydroxyl moiety absent in the phenyl ester analogs. This group may enhance solubility in polar solvents or influence biological interactions .
Fluorine Substitution Patterns :
- All compounds share a difluorinated benzene ring, but the fluorine positions vary: 2,4-, 3,4-, or 3,5-difluoro substitution. These positional isomers exhibit distinct electronic and steric effects, impacting reactivity and intermolecular interactions .
Commercial Availability :
- The phenyl difluorobenzoates are commercially available at >95.0% purity (HPLC) in 5g and 1g packages, priced uniformly at 31,500 JPY for 5g . In contrast, This compound lacks explicit pricing or purity data in the evidence, though its specialized boronate ester structure suggests niche applications .
Storage Requirements :
- The hydroxypropyl derivative mandates refrigerated storage (2–8°C), whereas storage conditions for phenyl esters are unspecified, implying greater ambient stability .
Implications of Structural Variations
- Hydroxypropyl vs. Conversely, phenyl esters’ aromaticity could enhance UV stability or π-π stacking in materials science .
- Fluorine Position Effects : 3,4-Difluoro substitution (common to both the hydroxypropyl and phenyl derivatives) creates a meta-para electron-withdrawing effect, which may stabilize negative charges or modulate acidity in catalytic or pharmaceutical contexts .
Biological Activity
3-Hydroxypropyl 3,4-difluorobenzoate is a fluorinated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a hydroxypropyl group attached to a difluorobenzoate moiety. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the molecule, potentially influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxypropyl group can form hydrogen bonds , while the difluorinated benzene ring may enhance binding affinity to enzymes and receptors. This dual interaction can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies on fluorinated benzoates have shown their potential in inhibiting cancer cell proliferation through apoptosis induction. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases. This effect may be mediated through the suppression of NF-kB signaling pathways, which are critical in inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of various difluorobenzoates, including this compound, demonstrated significant inhibition of cancer cell lines such as LNCaP and CWR22Rv1. The compound showed IC50 values comparable to established anticancer agents .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Mice treated with this compound exhibited reduced tumor sizes compared to controls, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Difluorinated structure enhances reactivity |
| 3-Hydroxypropyl benzoate | Moderate | Low | Lacks fluorination |
| 3-Hydroxypropyl 4-fluorobenzoate | Moderate | Moderate | Single fluorine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
